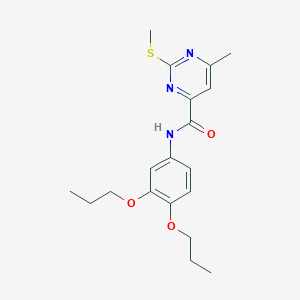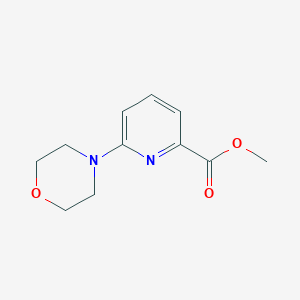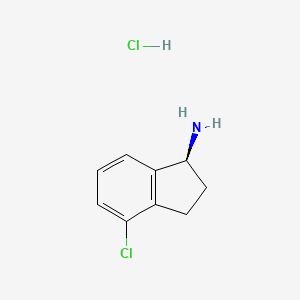
3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a highly specialized chemical compound. Its complex structure features multiple functional groups that make it a valuable molecule for various scientific research and industrial applications. Understanding its synthesis, reactions, and applications can provide insights into its unique properties and potential benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves multiple steps:
Formation of Intermediate Phthalazinone: : Begin with the cyclization of hydrazine with phthalic anhydride to form 4-oxo-3,4-dihydrophthalazin-1(2H)-one.
Alkylation Step: : The intermediate is then alkylated using 2-(pyrrolidin-1-yl)ethyl chloride to introduce the pyrrolidine group.
Formation of Benzamide Derivative: : The final step involves the coupling of the alkylated intermediate with 3-cyanobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound may be achieved through optimized reaction conditions. This involves the use of continuous flow reactors to improve yield and reduce reaction time, as well as the careful control of temperature and pH to ensure the purity of the final product.
化学反応の分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Potentially transforming the phthalazinone moiety.
Reduction: : Targeting the cyano or carbonyl groups.
Substitution: : Particularly nucleophilic substitutions at the benzamide or phthalazinone sites.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Examples include ammonia, amines, or hydroxide ions.
Major Products Formed
The major products depend on the type of reaction. For instance:
Oxidation: : May yield carboxylated derivatives.
Reduction: : Could produce amines or alcohols.
Substitution: : New functionalized derivatives at various sites.
科学的研究の応用
3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is widely utilized in multiple fields:
Chemistry
Used as a building block for synthesizing complex organic molecules.
Applied in studying the reactivity of phthalazinone derivatives.
Biology
Serves as a ligand in binding studies involving enzymes or receptors.
Employed in the design of bioactive compounds for various biological assays.
Medicine
Explored as a potential therapeutic agent due to its unique chemical structure.
Investigated for its pharmacokinetic properties and interactions with biological targets.
Industry
Used in the development of novel materials with specific properties.
Applied in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The pyrrolidine and benzamide moieties enable the molecule to form hydrogen bonds, van der Waals interactions, and hydrophobic contacts, influencing the biological activity. The cyano group can also participate in nucleophilic attacks, affecting the mechanism.
類似化合物との比較
Compared to other similar compounds, 3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide stands out due to its unique combination of functional groups, which provide distinctive reactivity and biological interactions.
Similar Compounds
N-substituted phthalazinones: : Varying the substituents on the phthalazinone core can lead to different reactivities and applications.
Benzamide derivatives: : Variations in the benzamide structure can influence the compound's biological activity and chemical properties.
Cyano-substituted aromatics: : The cyano group imparts specific electronic properties, making these compounds useful in various chemical contexts.
特性
IUPAC Name |
3-cyano-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c24-15-17-6-5-7-18(14-17)22(29)25-16-21-19-8-1-2-9-20(19)23(30)28(26-21)13-12-27-10-3-4-11-27/h1-2,5-9,14H,3-4,10-13,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNJTKFXMOTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2584914.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2584915.png)


![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2584919.png)


![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2584928.png)
![8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2584933.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/new.no-structure.jpg)



